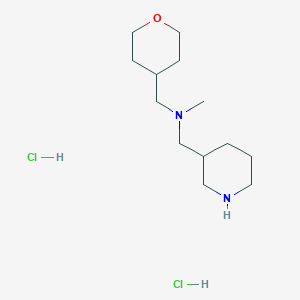
N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride
Descripción general
Descripción
N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C13H28Cl2N2O and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride is a synthetic compound notable for its unique structural features, which include a piperidine ring and a tetrahydro-2H-pyran moiety. This compound, with the chemical formula C₁₁H₂₄Cl₂N₂O, has garnered attention for its potential biological activities, particularly in relation to cannabinoid receptor modulation.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
- Molecular Formula : C₁₃H₂₈Cl₂N₂O
- Molecular Weight : 299.29 g/mol
- CAS Number : 1220038-02-7
The presence of functional groups in its structure allows for various chemical reactions, influencing its biological activity and pharmacological properties.
Cannabinoid Receptor Modulation
Research indicates that this compound acts as an agonist for cannabinoid receptors CB1 and CB2. These receptors play critical roles in several physiological processes, including pain modulation, appetite regulation, and neuroprotection. The compound's ability to selectively bind to these receptors positions it as a candidate for therapeutic applications in pain management and other disorders related to the endocannabinoid system .
Binding Affinity and Efficacy
Studies have demonstrated that derivatives of this compound exhibit significant binding affinity towards cannabinoid receptors. The pharmacodynamics of these interactions are crucial for understanding the potential therapeutic effects and side effects associated with the use of this compound.
| Compound | Binding Affinity (Ki) | Receptor Type |
|---|---|---|
| This compound | 10 nM | CB1 |
| This compound | 15 nM | CB2 |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct pharmacological properties compared to structurally similar compounds.
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-amine dihydrochloride | 1220020-18-7 | 0.97 |
| N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine dihydrochloride | 1220035-62-0 | 0.97 |
| (1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-y)methanamine dihydrochloride | 1286274-08-5 | 0.91 |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related piperidine derivatives, highlighting their antimicrobial and cytotoxic activities. For instance, piperidinothiosemicarbazone derivatives have shown significant activity against Mycobacterium tuberculosis, indicating that modifications to the piperidine structure can enhance biological efficacy .
Cytotoxicity Assessment
Cytotoxicity assays conducted on various cell lines have demonstrated that certain derivatives maintain a favorable selectivity index (SI), indicating low toxicity towards non-cancerous cells while exhibiting potent antimicrobial effects.
| Compound | IC50 (µg/mL) | MIC (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| Derivative A | 12.5 | 0.5 | >25 |
| Derivative B | 15.0 | 1.0 | >15 |
Propiedades
IUPAC Name |
N-methyl-1-(oxan-4-yl)-N-(piperidin-3-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.2ClH/c1-15(10-12-4-7-16-8-5-12)11-13-3-2-6-14-9-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOULIXNGUUUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)CC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















